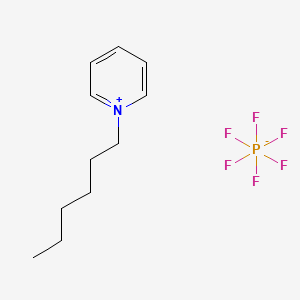

1-Hexylpyridinium hexafluorophosphate

Beschreibung

Eigenschaften

IUPAC Name |

1-hexylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.F6P/c1-2-3-4-6-9-12-10-7-5-8-11-12;1-7(2,3,4,5)6/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRTWJPQQYAIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047936 | |

| Record name | 1-Hexylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797789-00-5 | |

| Record name | 1-Hexylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexylpyridinium hexafluorophosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW8UBX22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Hexylpyridinium hexafluorophosphate chemical structure and IUPAC name

An In-depth Technical Guide to 1-Hexylpyridinium Hexafluorophosphate

Abstract: This technical guide provides a comprehensive overview of this compound ([C6Py][PF6]), a prominent room-temperature ionic liquid. The document details its chemical structure, IUPAC nomenclature, and core physicochemical properties. It offers field-proven, step-by-step protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide explores its diverse applications, particularly in electrochemistry and organic synthesis, while emphasizing critical safety and handling procedures. This content is designed to serve as an essential resource for researchers, chemists, and drug development professionals engaged in work involving ionic liquids.

Introduction to this compound

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green" solvents and functional materials. This compound, often abbreviated as [C6Py][PF6], is a notable member of this class. It is composed of an organic 1-hexylpyridinium cation and an inorganic hexafluorophosphate anion. This combination imparts a unique set of characteristics, including hydrophobicity and a wide electrochemical window, making it a versatile compound for various scientific and industrial applications.[1][2]

Chemical Identity and Structure

A precise understanding of the molecular structure is fundamental to leveraging the properties of [C6Py][PF6].

IUPAC Name: 1-hexylpyridin-1-ium;hexafluorophosphate[3]

Chemical Formula: C₁₁H₁₈F₆NP[3][4][5][6]

Molecular Weight: 309.23 g/mol [3][4][5][6]

CAS Registry Number: 797789-00-5[3][4][7]

The structure consists of two distinct ionic components:

-

1-Hexylpyridinium Cation ([C6Py]⁺): This component features a pyridine ring where the nitrogen atom is quaternized by a hexyl alkyl chain.[3][5][6] The aromatic nature of the pyridinium ring and the length of the nonpolar hexyl chain are key determinants of its solvency and thermal properties.

-

Hexafluorophosphate Anion ([PF6]⁻): A highly symmetric, inorganic anion that is known for conferring low viscosity, high thermal stability, and a lack of miscibility with water to the ionic liquid.[2][3][5][6]

Caption: Structural components of this compound.

Physicochemical Properties

The utility of [C6Py][PF6] is defined by its physical and chemical characteristics. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1] |

| Melting Point | 42-50 °C | [1][8][9][10] |

| Molecular Formula | C₁₁H₁₈F₆NP | [3][9][10] |

| Molecular Weight | 309.23 g/mol | [3][9] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in polar organic solvents; immiscible with water | [1][2] |

Synthesis and Purification Protocol

The synthesis of [C6Py][PF6] is typically a two-step process involving N-alkylation followed by anion metathesis (ion exchange). High purity is crucial for many applications, especially in electrochemistry, as impurities like water and halide ions can significantly narrow the electrochemical window.[1]

Step 1: Synthesis of 1-Hexylpyridinium Bromide

This first step involves the quaternization of pyridine with an alkyl halide. 1-Bromohexane is commonly used.

Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine pyridine (1.0 eq) and a suitable solvent such as acetonitrile or toluene (2-3 mL per mmol of pyridine).

-

Reagent Addition: Add 1-bromohexane (1.0-1.1 eq) to the flask. The slight excess of the alkylating agent ensures the complete consumption of pyridine.

-

Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude 1-hexylpyridinium bromide, often a viscous oil or waxy solid, is then washed several times with a non-polar solvent like diethyl ether or hexane to remove unreacted 1-bromohexane.

-

Drying: The washed product is dried under high vacuum to remove residual solvents.

Step 2: Anion Metathesis to Yield [C6Py][PF6]

The intermediate halide salt is converted to the final hexafluorophosphate product through an ion exchange reaction.

Methodology:

-

Dissolution: Dissolve the dried 1-hexylpyridinium bromide in deionized water.

-

Precipitation: In a separate beaker, prepare an aqueous solution of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆) (1.0 eq). Add this solution dropwise to the stirred solution of 1-hexylpyridinium bromide.

-

Product Formation: Due to its hydrophobicity, this compound will precipitate from the aqueous solution as a separate, denser phase or a solid.[2] This step is driven by the low solubility of the target ionic liquid in water.

-

Separation and Washing: Separate the product layer using a separatory funnel (if liquid) or by filtration (if solid). Wash the isolated product repeatedly with deionized water to remove the resulting potassium bromide (KBr) or ammonium bromide (NH₄Br) and any unreacted starting materials. The absence of halide impurities can be confirmed by adding a few drops of aqueous silver nitrate (AgNO₃) solution to the final wash; the absence of a white precipitate (AgBr) indicates a successful wash.

-

Final Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 60-70°C) for several hours to remove all traces of water.

Caption: Synthesis and purification workflow for [C6Py][PF6].

Applications in Research and Industry

The distinct properties of [C6Py][PF6] make it a valuable component in several advanced applications.

-

Energy Storage: As a non-volatile and electrochemically stable electrolyte, it is widely used in the development of next-generation batteries and supercapacitors.[1] Its wide electrochemical window enhances the operational voltage and stability of these devices.

-

Organic Synthesis: It serves as an effective phase-transfer catalyst and reaction medium. Its ability to dissolve a wide range of organic and inorganic reagents can facilitate reactions that are otherwise difficult to perform in conventional solvents, proving indispensable for pharmaceutical and fine chemical production.[1]

-

Material Science: The ionic liquid is a foundational component for creating advanced materials, such as novel lubricants and specialized solvents, contributing to more sustainable solutions in material science.[1]

-

Catalysis and Ion Exchange: [C6Py][PF6] is utilized in various catalytic processes and ion exchange systems, enabling efficient chemical transformations and separations in numerous industrial sectors.[1]

-

Corrosion Inhibition: Studies have shown that related hexafluorophosphate-based ionic liquids can form a protective film on metal surfaces, acting as effective corrosion inhibitors for carbon steel in acidic environments.[11][12]

Safety, Handling, and Disposal

While ionic liquids are often termed "green solvents" due to their low volatility, proper handling is imperative. The hexafluorophosphate anion, in particular, requires careful management.

6.1. Hazard Identification:

-

Causes skin irritation (H315).[13]

-

Causes serious eye irritation (H319).[13]

-

May cause respiratory irritation (H335).[13]

6.2. Precautions for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][14]

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential aerosols or dust.[7][14]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately and thoroughly with water.[14]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[7][14]

6.3. Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Disposal: The hexafluorophosphate anion can hydrolyze to form hydrogen fluoride (HF) in the presence of acid or water, particularly at elevated temperatures. Therefore, waste should be disposed of in accordance with local, regional, and national environmental regulations. Contact a licensed professional waste disposal service.[14]

Conclusion

This compound stands out as a highly versatile and functional ionic liquid. Its unique combination of a pyridinium cation and a hexafluorophosphate anion provides excellent thermal and electrochemical stability, making it a key enabling material in fields ranging from energy storage to organic synthesis. A thorough understanding of its synthesis, purification, and handling is essential for harnessing its full potential in a safe and effective manner. As research continues, the range of applications for [C6Py][PF6] and related ionic liquids is expected to expand, further cementing their role in modern chemistry and material science.

References

- PubChem. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD.

- ContaminantDB.

- precisionFDA.

- Global Substance Registration System.

- ResearchGate. Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... [Link]

- 3M. Safety Data Sheet: Hexafluoropropylene Oxide. [Link]

- ResearchGate.

- ChemWhat.

- ACS Publications.

- PubChem. 1-Hexyl-3-methylimidazolium hexafluorophosphate.

- MDPI. Application of Ionic Liquids in Electrochemistry—Recent Advances. [Link]

- Organic Syntheses.

- SciSpace. Synthesis and Crystal Structure of 1-Methyl-3-(2-pyridyl)

- National Institutes of Health.

- ResearchGate. Imidazole Hexafluorophosphate Ionic Liquid as a Greener Corrosion Inhibitor for Carbon Steel in Hydrochloric Acid and Sulfuric Acid Solutions. [Link]

- National Institutes of Health. Imidazole Hexafluorophosphate Ionic Liquid as a Greener Corrosion Inhibitor for Carbon Steel in Hydrochloric Acid and Sulfuric Acid Solutions. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H18F6NP | CID 2734177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ContaminantDB: this compound [contaminantdb.ca]

- 5. GSRS [precision.fda.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Ionic liquid,CAS#:797789-00-5,1-己基吡啶 六氟磷酸,this compound [en.chemfish.com]

- 10. This compound, >99% | IoLiTec [iolitec.de]

- 11. researchgate.net [researchgate.net]

- 12. Imidazole Hexafluorophosphate Ionic Liquid as a Greener Corrosion Inhibitor for Carbon Steel in Hydrochloric Acid and Sulfuric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Hexyl-3-methylimidazolium hexafluorophosphate | C10H19F6N2P | CID 2734175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 1-EthylpyridiniuM hexafluorophosphate - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 1-Hexylpyridinium Hexafluorophosphate (CAS: 797789-00-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexylpyridinium hexafluorophosphate, identified by CAS number 797789-00-5, is a pyridinium-based ionic liquid that has garnered significant attention in various fields of chemical research and development.[1][2] As a member of the ionic liquid family, this compound is characterized by its salt-like nature, consisting of a 1-hexylpyridinium cation and a hexafluorophosphate anion.[1] This unique composition imparts a range of desirable properties, including low volatility, high thermal stability, and tunable solubility, making it a versatile tool in both academic and industrial laboratories. This guide provides a comprehensive overview of the physicochemical properties, synthesis, hazards, and key applications of this compound, with a focus on its utility in electrochemistry and organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 797789-00-5 | [1][2] |

| Molecular Formula | C₁₁H₁₈F₆NP | [1][2] |

| Molecular Weight | 309.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 46-50 °C | [2] |

| Density | 0.928 g/cm³ | [2] |

| Solubility | Soluble in polar organic solvents; insoluble in water. |

Spectroscopic Data:

While specific spectra are proprietary to various suppliers, typical analytical data for this compound includes:

-

¹H NMR: The proton NMR spectrum would show characteristic peaks for the hexyl chain protons and the aromatic protons of the pyridinium ring.

-

¹³C NMR: The carbon NMR spectrum would correspond to the carbon atoms in the hexyl and pyridinium moieties.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the pyridinium ring, and the P-F stretching of the hexafluorophosphate anion.[4]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: N-alkylation of pyridine followed by an anion exchange reaction.[5] While a specific protocol for this exact compound is not publicly detailed, a general and widely adopted procedure for similar ionic liquids can be adapted.[6]

Diagram of the Synthesis Pathway:

Caption: General synthesis pathway for this compound.

Experimental Protocol (General Procedure):

-

N-Alkylation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, pyridine is reacted with an equimolar amount of 1-bromohexane.

-

The reaction is typically carried out in a suitable solvent, such as acetonitrile, or neat.[5]

-

The mixture is heated under reflux for several hours to ensure complete reaction.

-

After cooling, the resulting 1-hexylpyridinium bromide is often a viscous liquid or a solid. The crude product can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

-

Anion Exchange:

-

The crude 1-hexylpyridinium bromide is dissolved in a suitable solvent, such as water or a polar organic solvent.

-

An equimolar amount of a hexafluorophosphate salt, commonly potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆), dissolved in the same solvent is added to the solution.[6]

-

The reaction mixture is stirred at room temperature for a specified period.

-

As this compound is generally insoluble in water, it will precipitate out of the aqueous solution.

-

The solid product is collected by filtration, washed with deionized water to remove any remaining inorganic salts, and then dried under vacuum.

-

Hazards and Safety Information

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[7]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7]

-

Acute Oral Toxicity: While specific data for this compound is limited, a related ionic liquid, 1-ethyl-3-methylimidazolium hexafluorophosphate, has shown acute toxicity.

-

Aquatic Toxicity: Many ionic liquids are known to be harmful to aquatic life.

Toxicological Profile:

The toxicological profile of ionic liquids is an area of active research. The primary hazards are associated with their ability to disrupt cell membranes due to their amphiphilic nature. The pyridinium cation with its hexyl chain can interact with the lipid bilayers of cell membranes, leading to irritation and potential cytotoxicity. The hexafluorophosphate anion, upon hydrolysis, can release hydrofluoric acid, which is highly corrosive and toxic.

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working with the powder and there is a risk of inhalation, use a NIOSH-approved respirator with a particulate filter.

-

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Due to its potential aquatic toxicity, it should not be released into the environment.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research, particularly in electrochemistry and organic synthesis.

Electrochemistry

As an ionic liquid, this compound can serve as an electrolyte in various electrochemical devices, such as batteries and supercapacitors. Its non-volatility and high thermal stability offer safety advantages over traditional organic solvent-based electrolytes.

Mechanism of Action as an Electrolyte:

The dissociated 1-hexylpyridinium cations and hexafluorophosphate anions are mobile charge carriers that facilitate ionic conductivity. The electrochemical window, which is the potential range over which the electrolyte is stable without being oxidized or reduced, is a critical parameter. For many hexafluorophosphate-based ionic liquids, the electrochemical window can be quite wide, making them suitable for high-voltage applications.[8][9][10]

Diagram of an Electrochemical Cell:

Caption: Ion movement in an electrochemical cell using this compound as the electrolyte.

Experimental Workflow for Electrochemical Characterization:

-

Electrolyte Preparation: The ionic liquid is rigorously dried under high vacuum to remove any traces of water, which can significantly affect its electrochemical performance.

-

Cell Assembly: A two- or three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The working and counter electrodes are typically made of materials like glassy carbon, platinum, or lithium metal, and a reference electrode is also used.

-

Cyclic Voltammetry (CV): CV is performed to determine the electrochemical window of the ionic liquid. The potential is swept between a negative and a positive limit, and the resulting current is measured. The potential at which a sharp increase in current is observed indicates the onset of electrolyte decomposition.

-

Ionic Conductivity Measurement: The ionic conductivity is measured using electrochemical impedance spectroscopy (EIS). An AC potential is applied across a range of frequencies, and the impedance of the electrolyte is determined.

Organic Synthesis: Phase Transfer Catalysis

This compound can act as a phase transfer catalyst (PTC), facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[11][12][13][14]

Mechanism of Phase Transfer Catalysis:

The 1-hexylpyridinium cation is lipophilic due to its long alkyl chain, allowing it to be soluble in the organic phase. At the same time, its positive charge enables it to pair with an anion from the aqueous phase. This ion pair can then migrate into the organic phase, where the anion can react with the organic substrate. After the reaction, the cation can return to the aqueous phase to pick up another anion, thus completing the catalytic cycle.

Diagram of the Phase Transfer Catalysis Cycle:

Caption: The catalytic cycle of this compound in phase transfer catalysis.

Example of a Phase Transfer Catalyzed Reaction:

A classic example is the nucleophilic substitution of an alkyl halide with an inorganic salt. For instance, the reaction of 1-bromooctane (soluble in an organic solvent) with sodium cyanide (soluble in water) to form 1-cyanooctane. Without a PTC, the reaction is extremely slow as the reactants are in separate phases. The addition of a catalytic amount of this compound would facilitate the transfer of the cyanide anion into the organic phase, leading to a significant increase in the reaction rate.

Experimental Protocol for a Phase Transfer Catalyzed Reaction:

-

Reaction Setup: A two-phase system is prepared in a reaction vessel with vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

-

Reagent Addition: The organic substrate is dissolved in a non-polar organic solvent (e.g., toluene or dichloromethane). The inorganic nucleophile is dissolved in water.

-

Catalyst Introduction: A catalytic amount (typically 1-5 mol%) of this compound is added to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Workup and Purification: After the reaction is complete, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography.

Conclusion

This compound is a versatile ionic liquid with a unique set of properties that make it a valuable tool for researchers and scientists in various disciplines. Its applications as a stable electrolyte in electrochemical devices and as an efficient phase transfer catalyst in organic synthesis highlight its potential for enabling new technologies and synthetic methodologies. However, its hazardous nature necessitates strict adherence to safety protocols. As research into ionic liquids continues to expand, it is likely that new and innovative applications for this compound will emerge, further solidifying its importance in the chemical sciences.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High Purity this compound: Applications in Electrochemistry, Organic Synthesis, and Material Science.

- RoCo Global. (n.d.). 1-Hexyl-3-methylimidazolium hexafluorophosphate, >99%.

- PubChem. (n.d.). This compound.

- Little Flower College Guruvayoor. (n.d.). Phase Transfer Catalyst.

- Request PDF. (2010). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1Butyl3-methylimidazolium Bis(trifluoromethylsulfonyl)imide.

- ResearchGate. (n.d.). IR and 1H NMR spectral data.

- Zhang, Y., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations.

- OperaChem. (2023). Phase transfer catalysis (PTC).

- ResearchGate. (n.d.). Synthesis of ionic liquid-based pyridinium.

- ResearchGate. (n.d.). Electrical properties of 1-Butyl-1-methylpyrrolidinum Hexafluorophosphate Ionic Liquid doped Polymer Electrolyte.

- Zastita Materijala. (2025). Electrical properties of 1-Butyl-1-methylpyrrolidinum Hexafluorophosphate Ionic Liquid doped Polymer Electrolyte.

- ResearchGate. (n.d.). Viscosity of ionic liquid mixtures of 1-alkyl-3-methylimidazolium hexafluorophosphate + CO2.

- ResearchGate. (n.d.). Solubility of 1Alkyl3-methylimidazolium Hexafluorophosphate in Hydrocarbons.

- Request PDF. (n.d.). Microwave-assisted synthesis and characterization of 1-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid.

- Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids.

- ResearchGate. (n.d.). (PDF) Ionic liquid 1-hexyl-3-methylimidazolium hexafluorophosphate, an efficient solvent for extraction of acetone from aqueous solutions.

- NCBI Bookshelf. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants.

- PubChem. (n.d.). 1-Hexyl-3-methylimidazolium hexafluorophosphate.

- Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Phosphate Ester Flame Retardants Tox Profile.

- figshare. (2016). Determination of the Solubility Parameter of Ionic Liquid 1‑Hexyl-3-methylimidazolium Hexafluorophosphate by Inverse Gas Chromatography.

- Regulations.gov. (n.d.). Confidential Composition and Spectral Confirmation of HFPO, CAS No. 428-59-1.

- Journal of Materials and Environmental Science. (n.d.). Simultaneous Electrochemical Determination of Dihydroxybenzene Isomers at 1-Butyl-3-Methylimidazolium Hexafluorophosphate Modifi.

- MDPI. (2023). Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings.

- NIST X-Ray Photoelectron Spectroscopy Database. (n.d.). SOLUBILITY DATA SERIES.

Sources

- 1. This compound | C11H18F6NP | CID 2734177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, >99% | IoLiTec [iolitec.de]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. REGULATIONS, ADVISORIES, AND GUIDELINES - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ceder.berkeley.edu [ceder.berkeley.edu]

- 9. researchgate.net [researchgate.net]

- 10. zastita-materijala.org [zastita-materijala.org]

- 11. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Phase transfer catalysis (PTC) - operachem [operachem.com]

A Comprehensive Technical Guide to the Solubility of 1-Hexylpyridinium Hexafluorophosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexylpyridinium hexafluorophosphate ([C₆Py][PF₆]) is a pyridinium-based ionic liquid (IL) that has garnered significant interest across various scientific disciplines, including electrochemistry, organic synthesis, and materials science.[1][2] Its unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, position it as a promising alternative to traditional volatile organic solvents.[1] A fundamental understanding of its solubility in different organic media is paramount for its effective application, particularly in areas like drug formulation, reaction engineering, and separation processes. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for researchers and professionals in the field.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈F₆NP | [3][4] |

| Molecular Weight | 309.23 g/mol | [4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 42-50 °C | [1] |

| CAS Number | 797789-00-5 | [1][3] |

Understanding the Solubility of Ionic Liquids: Key Principles

The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. Unlike simple molecular compounds, ILs are composed of discrete cations and anions, and their dissolution is governed by the ability of the solvent to overcome the strong electrostatic interactions (ion-ion forces) within the ionic liquid lattice.

The general principle of "like dissolves like" is a useful starting point. Polar solvents are generally more effective at dissolving ionic liquids than nonpolar solvents.[5] This is due to their ability to solvate the individual ions, stabilizing them in solution and preventing them from re-associating.

Several factors influence the solubility of this compound:

-

Solvent Polarity: Solvents with higher polarity, such as alcohols, ketones, and chlorinated hydrocarbons, are more likely to be good solvents for [C₆Py][PF₆].[1]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its interaction with the pyridinium cation and the hexafluorophosphate anion.

-

Cation and Anion Structure: The nature of the ions themselves plays a crucial role. The 1-hexylpyridinium cation possesses both a charged, aromatic pyridinium head and a nonpolar hexyl tail. This dual character can lead to complex solubility behavior. The hexafluorophosphate anion is known to impart hydrophobicity to ionic liquids, leading to low water solubility but good solubility in many organic solvents.[5]

Qualitative and Analogous Quantitative Solubility Data

Hexafluorophosphate salts are generally known to be soluble in polar organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile.[1]

A study on the closely related ionic liquid, 1-hexyl-3-methylimidazolium hexafluorophosphate ([HMIM][PF₆]), provides valuable insights. While the cation core is different (imidazolium vs. pyridinium), the identical anion and alkyl chain length allow for reasonable qualitative predictions. The study, using inverse gas chromatography, categorized solvents as follows:

-

Favorable Solvents: Chloroform, acetone, ethyl acetate

-

Moderate Solvent: Ethanol

-

Poor Solvents: n-alkanes (n-C₆, n-C₇, n-C₈, n-C₉), diethyl ether, n-butyl alcohol

Based on this analogous data and general principles of ionic liquid solubility, we can construct a qualitative solubility table for this compound:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol | Moderate to Good | Polar, capable of hydrogen bonding. Shorter chain alcohols are generally better solvents.[6] |

| Ketones | Acetone, Methyl Ethyl Ketone | Good | Polar aprotic solvents with strong dipole moments. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Poor to Moderate | Lower polarity compared to alcohols and ketones. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Good | High polarity and ability to engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Poor | Generally low polarity. |

| Alkanes | Hexane, Heptane | Very Poor | Nonpolar, unable to effectively solvate the ions. |

Predictive Models for Solubility Estimation

In the absence of extensive experimental data, predictive models offer a powerful tool for estimating the solubility of ionic liquids.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The principle of "like dissolves like" is quantified by comparing the HSP of the solute (the ionic liquid) and the solvent. A smaller difference in their HSP values suggests a higher likelihood of solubility.

The Hansen distance (Ra) between a solvent and a solute is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscript 1 refers to the solvent and subscript 2 refers to the solute. A smaller Ra value indicates a higher affinity between the solvent and solute.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from various Hansen Solubility Parameter databases.

To utilize this, one would need to determine the HSP of this compound, which can be done through experimental methods as detailed later in this guide.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and liquid mixtures, including solubility.[8][9] It uses the results of quantum chemical calculations to determine the chemical potential of a solute in a solvent. This method can be particularly useful for screening a large number of potential solvents for an ionic liquid without the need for extensive experimental work.

The workflow for using COSMO-RS typically involves:

-

Quantum Chemical Calculations: Performing a quantum chemical calculation (e.g., using Density Functional Theory) on the individual ions (1-hexylpyridinium cation and hexafluorophosphate anion) and the solvent molecules to generate a "σ-profile" for each.

-

Thermodynamic Calculations: Using the COSMO-RS software to calculate the activity coefficient of the ionic liquid in the solvent at a given temperature. A lower activity coefficient corresponds to higher solubility.

Several software packages offer COSMO-RS functionality, often with pre-built databases of common molecules and ions, which can simplify the process.[8]

Experimental Determination of Solubility

For definitive and quantitative solubility data, experimental measurement is essential. The following are established methods for determining the solubility of ionic liquids in organic solvents.

The Cloud Point Method

The cloud point method is a straightforward technique for determining the temperature at which a solution of a given composition becomes saturated, leading to phase separation.

Experimental Workflow:

Caption: Workflow for determining solubility using the cloud point method.

Detailed Protocol:

-

Materials: this compound, organic solvent of interest, precision balance, sealed glass vials, temperature-controlled bath with a viewing window, magnetic stirrer and stir bars, calibrated thermometer.

-

Procedure: a. Accurately weigh known masses of the ionic liquid and the solvent into a series of sealed glass vials to create a range of compositions. b. Place a vial in the temperature-controlled bath and begin stirring. c. Slowly heat the mixture until a clear, single-phase solution is formed. d. Gradually cool the solution at a controlled rate (e.g., 0.5 °C/min) while continuously stirring and observing the sample. e. The temperature at which the solution first becomes cloudy or turbid is the cloud point temperature. Record this temperature. f. Repeat the heating and cooling cycle to ensure reproducibility. g. Perform this procedure for each of the prepared compositions to generate a solubility curve.

Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography is a powerful technique for studying the thermodynamics of interactions between a stationary phase (in this case, the ionic liquid) and a volatile probe molecule (the solvent).[10][11] It can be used to determine solubility parameters and activity coefficients at infinite dilution.

Experimental Workflow:

Caption: Workflow for determining solvent-IL interactions using Inverse Gas Chromatography.

Detailed Protocol:

-

Materials: this compound, a series of volatile organic solvents (probes), inert chromatographic support (e.g., Chromosorb), gas chromatograph with a flame ionization detector (FID), precision balance.

-

Procedure: a. Dissolve a known mass of the ionic liquid in a suitable volatile solvent. b. Add a known mass of the inert support to the solution and evaporate the solvent under reduced pressure, leaving a uniform coating of the ionic liquid on the support. c. Pack the coated support into a gas chromatography column. d. Install the column in the GC and condition it at an elevated temperature under a flow of inert carrier gas. e. Set the column to the desired experimental temperature. f. Inject a very small amount of a probe solvent into the GC and record the chromatogram. g. Determine the retention time of the probe. h. From the retention time, carrier gas flow rate, and column parameters, calculate the specific retention volume. i. Use the specific retention volume and the vapor pressure of the probe to calculate the activity coefficient at infinite dilution. j. By using a series of probes with known Hansen Solubility Parameters, the HSP of the ionic liquid can be determined.

UV-Vis Spectroscopy Method

For ionic liquids that have a chromophore, such as the pyridinium ring in [C₆Py][PF₆], UV-Vis spectroscopy can be a straightforward method for determining solubility.

Detailed Protocol:

-

Materials: this compound, organic solvent of interest, UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, precision balance.

-

Procedure: a. Create a Calibration Curve: i. Prepare a series of standard solutions of the ionic liquid in the chosen solvent at known concentrations. ii. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the pyridinium cation. iii. Plot absorbance versus concentration to create a calibration curve. b. Prepare a Saturated Solution: i. Add an excess amount of the ionic liquid to a known volume of the solvent in a sealed vial. ii. Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). c. Sample and Measure: i. Allow the undissolved solid to settle. ii. Carefully withdraw a known volume of the supernatant (the saturated solution). iii. Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. iv. Measure the absorbance of the diluted solution. d. Calculate Solubility: i. Use the calibration curve to determine the concentration of the diluted solution. ii. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the ionic liquid in that solvent at that temperature.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. This guide has provided a comprehensive overview of the factors governing its solubility, qualitative and analogous quantitative data, and detailed methodologies for both predictive estimation and experimental determination. While a complete experimental dataset for [C₆Py][PF₆] is not yet widely available, the principles and methods outlined here equip researchers, scientists, and drug development professionals with the necessary tools to intelligently select solvents and accurately determine solubility for their specific applications. The use of predictive models like Hansen Solubility Parameters and COSMO-RS can significantly streamline the solvent screening process, while rigorous experimental techniques such as the cloud point method and inverse gas chromatography provide the definitive data required for process optimization and formulation development.

References

- SCM. (n.d.). Ionic Liquids — Tutorials 2025.1 documentation.

- Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. International Journal of Molecular Sciences, 11(5), 1973–1990.

- Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids.

- ResearchGate. (2015). (PDF) Ionic liquid 1-hexyl-3-methylimidazolium hexafluorophosphate, an efficient solvent for extraction of acetone from aqueous solutions.

- GSRS. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity this compound: Applications in Electrochemistry, Organic Synthesis, and Material Science.

- ResearchGate. (n.d.). Cloud-point temperature as a function of ionic liquid concentration....

- ACS Publications. (2020). Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots.

- ResearchGate. (2021). (PDF) Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution.

- ACS Publications. (2020). Inverse Gas Chromatography: Effects of the Experimental Temperature and Molecular Structure on the Solubility Parameters of 1-Alkyl-3-methylimidazolium Hydrogen Sulfate ([CnMIM][HSO4], n = 4, 6, and 8).

- ACS Publications. (2009). Solubilities of 1-Ethylpyridinium Hexafluorophosphate in Ethanol + Water from (278.15 to 345.15) K.

- MDPI. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers.

- Royal Society of Chemistry. (2002). On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids.

- PubChem. (n.d.). This compound.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.

- SCM. (2018, November 21). AMS2018 - COSMO-RS new features: quick predictions & solvent optimization [Video]. YouTube.

- SpringerLink. (2013). Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by.

- ResearchGate. (2018). Can anyone suggest some solvents that can completely dissolve calcium hexafluorophosphate salt?

- ResearchGate. (2005). Application of Inverse Gas Chromatography and Regular Solution Theory for Characterization of Ionic Liquids.

- Academia.edu. (n.d.). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution.

- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.

- Kinam Park. (2014). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- National Center for Biotechnology Information. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters.

- ResearchGate. (n.d.). Predictions of flavonoid solubility in ionic liquids by COSMO-RS: Experimental verification, structural elucidation, and solvation characterization.

- ResearchGate. (2010). The Solubility Parameters of Ionic Liquids.

- Iowa State University Digital Repository. (n.d.). Inverse gas chromatography for crucial separations using ionic liquids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity this compound: Applications in Electrochemistry, Organic Synthesis, and Material Science.

- Frontiers. (n.d.). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning.

- Impact Factor. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi.

- VEMU Institute of Technology. (n.d.). ENGINEERING CHEMISTRY LECTURE NOTES.

- ACS Publications. (2005). Application of Inverse Gas Chromatography and Regular Solution Theory for Characterization of Ionic Liquids.

- ResearchGate. (n.d.). Solubility of 1Alkyl3-methylimidazolium Hexafluorophosphate in Hydrocarbons †.

- Royal Society of Chemistry. (2021). Prediction of Solubility Parameters of Lignin and Ionic Liquids Using Multi-resolution Simulation Approaches.

- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical....

- Adscientis. (n.d.). Inverse Gas Chromatography at Infinite Dilution (IGC-ID).

- Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf.

- eScholarship.org. (n.d.). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C11H18F6NP | CID 2734177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 6. On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. scm.com [scm.com]

- 9. scm.com [scm.com]

- 10. The Solubility Parameters of Ionic Liquids [mdpi.com]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Navigating Thermal Frontiers: An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Hexyl-3-methylpyridinium Hexafluorophosphate ([C6Py][PF6])

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of the ionic liquid 1-hexyl-3-methylpyridinium hexafluorophosphate, [C6Py][PF6]. As a Senior Application Scientist, this document synthesizes foundational principles with field-proven insights to deliver a self-validating framework for understanding and predicting the thermal behavior of this promising compound.

Introduction: The Criticality of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, characterized by their negligible vapor pressure, wide liquid-state range, and high thermal stability. These properties make them highly attractive as "designer solvents" for a myriad of applications, including organic synthesis, catalysis, electrochemistry, and drug delivery. The thermal stability of an ionic liquid is a paramount parameter, as it defines the operational temperature window for its application and dictates its shelf-life and safety profile. For professionals in drug development, understanding the thermal decomposition temperature is crucial for formulation, processing, and storage protocols.

This guide focuses on 1-hexyl-3-methylpyridinium hexafluorophosphate ([C6Py][PF6]), a member of the pyridinium-based family of ionic liquids. The thermal behavior of ILs is intrinsically linked to their molecular structure, with both the cation and the anion playing significant roles. Generally, the anion has a more pronounced effect on the overall thermal stability.

Unveiling the Thermal Threshold: Decomposition Temperature of [C6Py][PF6]

Ionic liquids with the hexafluorophosphate ([PF6]⁻) anion are known for their relatively high thermal stability. For comparison, the closely related imidazolium-based ionic liquid, 1-hexyl-3-methylimidazolium hexafluorophosphate ([C6mim][PF6]), exhibits the following thermal decomposition characteristics:

| Ionic Liquid | Onset Decomposition Temperature (T_onset) at 10 °C/min (°C) | Onset Decomposition Temperature (T_onset) at 20 °C/min (°C) |

| [C6mim][PF6] | 425.85 | 436.85 |

Data sourced from Muhammad et al., 2008[1][2][3]

It is generally observed that imidazolium-based ionic liquids exhibit slightly higher thermal stability than their pyridinium counterparts.[4] Therefore, it is reasonable to project that the decomposition temperature of [C6Py][PF6] would be slightly lower than that of [C6mim][PF6] , likely in the range of 350-400 °C . It is imperative for researchers to perform specific TGA measurements on their [C6Py][PF6] samples to determine the precise decomposition temperature, as impurities and experimental conditions can significantly influence the results.[4]

The Science of Measurement: Experimental Determination of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of ionic liquids.

Thermogravimetric Analysis (TGA) Workflow

TGA provides quantitative information on the mass loss of a material as a function of temperature, which is indicative of decomposition.

The initial step in the decomposition is often the release of PF5 gas from the [PF6]⁻ anion. If water is present, even in trace amounts, it can react with PF5 to produce HF and phosphoryl fluoride (POF3). The highly acidic HF can then catalyze further decomposition of the organic cation. The pyridinium cation, upon heating, will likely undergo fragmentation to produce a variety of volatile organic compounds.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the thermal stability and decomposition of 1-hexyl-3-methylpyridinium hexafluorophosphate. While specific experimental data for this compound remains to be extensively published, a strong foundational understanding can be built upon the analysis of structurally similar ionic liquids and the known chemistry of the constituent ions.

For researchers and professionals in drug development, the key takeaway is the necessity of empirical thermal analysis (TGA and DSC) to ascertain the precise thermal limits of their [C6Py][PF6] samples. This data is fundamental for ensuring the safety, efficacy, and stability of any formulation or process utilizing this versatile ionic liquid. Future research should focus on detailed kinetic studies of the decomposition of [C6Py][PF6] and the identification of its decomposition products to provide a more complete picture of its thermal behavior.

References

- Muhammad, A., Abdul Mutalib, M. I., Wilfred, C. D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. [Link]

- Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

- Muhammad, A., Abdul Mutalib, M. I., Wilfred, C. D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. OSTI.GOV. [Link]

Sources

- 1. edcc.com.cn [edcc.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions (Journal Article) | ETDEWEB [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

synthesis of pyridinium-based ionic liquids via anion exchange

An In-Depth Technical Guide to the Synthesis of Pyridinium-Based Ionic Liquids via Anion Exchange

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis of pyridinium-based ionic liquids (ILs) through anion exchange. Moving beyond simple procedural lists, this document elucidates the causal relationships behind experimental choices, ensuring the development of robust, self-validating protocols.

Foundational Principles: The 'Why' Behind Pyridinium ILs and Anion Exchange

Pyridinium-based ionic liquids are a class of organic salts with melting points below 100 °C. They consist of a pyridinium cation, which can be functionalized at various positions, and a selected anion. This structural adaptability allows for the fine-tuning of their physicochemical properties, such as viscosity, hydrophobicity, thermal stability, and conductivity[1]. These tunable characteristics make them highly versatile for applications ranging from catalysis and organic synthesis to electrochemical devices and pharmaceutical formulations[1][2][3].

The synthesis of pyridinium ILs is typically a two-stage process[4]:

-

Quaternization: Formation of the pyridinium cation by alkylating the pyridine nitrogen. This typically results in a pyridinium halide salt (e.g., bromide or chloride).

-

Anion Exchange (Metathesis): Replacement of the initial halide anion with the desired functional anion.

The anion exchange step is critical as the anion's identity profoundly influences the final properties of the ionic liquid[1][5]. The choice of anion exchange strategy directly impacts the purity, yield, and ultimately, the performance of the synthesized IL.

Pre-Synthesis Groundwork: The N-Alkylpyridinium Halide Precursor

The quality of the final ionic liquid is inextricably linked to the purity of its precursor, the N-alkylpyridinium halide. The foundational step is the quaternization of pyridine with an appropriate alkylating agent.

Experimental Protocol: Synthesis of N-Hexylpyridinium Bromide ([C₆Py][Br])

This protocol describes a standard reflux method for synthesizing a common pyridinium halide precursor.

Materials:

-

Pyridine (0.5 mol)

-

1-Bromohexane (0.5 mol)

-

Round bottom flask

-

Reflux condenser

Procedure:

-

Combine pyridine (0.5 mol) and 1-bromohexane (0.5 mol) in a round bottom flask.

-

Set up the apparatus for reflux and heat the mixture at 70 °C.

-

Maintain the reaction under reflux for 72 hours[5].

-

After cooling to room temperature, the resulting viscous liquid is the N-hexylpyridinium bromide product.

-

Critical Validation Step: Before proceeding to anion exchange, the precursor should be washed multiple times with a solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The product should then be dried under vacuum to remove residual solvent. Purity can be assessed via ¹H-NMR spectroscopy.

Causality Note: The 72-hour reflux is often necessary to drive the Sₙ2 reaction to completion, especially with less reactive alkyl halides. Insufficient reaction time will lead to a mixture of starting materials and product, complicating the subsequent anion exchange and purification steps. An eco-friendly alternative involves using ultrasound irradiation, which can significantly reduce reaction times to as little as 45 minutes to 5 hours[6].

Core Methodologies: Anion Exchange Strategies

The selection of an anion exchange method is a critical decision point dictated by the desired anion, required purity levels, and scalability. Below are the two primary pathways.

Method A: Direct Metathesis (Salt Precipitation)

This is the most common and straightforward method, relying on the precipitation of an inorganic salt byproduct to drive the reaction.

Principle: The pyridinium halide is reacted with a metal or ammonium salt of the target anion. The reaction is typically performed in a solvent where the desired ionic liquid is soluble, but the resulting inorganic halide salt (e.g., NaBr, KBr) is not.

Experimental Protocol: Synthesis of N-Butylpyridinium Tetrafluoroborate ([C₄Py][BF₄]) via Metathesis

Materials:

-

N-Butylpyridinium bromide ([C₄Py][Br]) (0.05 mol)

-

Sodium tetrafluoroborate (NaBF₄) (0.05 mol, 1:1 molar ratio)

-

Acetone (20 mL)

Procedure:

-

Dissolve N-butylpyridinium bromide in acetone in a suitable flask[5].

-

Add sodium tetrafluoroborate to the solution.

-

Stir the mixture vigorously at room temperature (25 °C) for 12-24 hours[5].

-

A white precipitate of sodium bromide (NaBr) will form.

-

Purification and Validation:

-

Filter the mixture to remove the precipitated NaBr.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting liquid is the crude [C₄Py][BF₄]. To ensure complete removal of halide impurities, the product should be redissolved in a suitable solvent (like dichloromethane) and washed with deionized water. A qualitative test with aqueous silver nitrate (AgNO₃) on the final aqueous wash should yield no precipitate, confirming the absence of bromide ions.

-

Dry the final product under high vacuum.

-

Trustworthiness Insight: The primary drawback of the metathesis method is potential contamination of the final IL with residual halide ions, which can be detrimental in electrochemical or catalytic applications[7]. The completeness of the inorganic salt precipitation is governed by its solubility in the chosen reaction solvent. Hence, multiple purification washes are not just recommended; they are a mandatory part of a self-validating protocol.

Method B: Anion Exchange Resin (AER) Chromatography

This method offers a pathway to exceptionally high-purity ionic liquids by avoiding the formation of inorganic salt byproducts. It is particularly valuable when the target IL is water-soluble or when trace halide contamination is unacceptable.

Principle: A strong base anion exchange resin is first "loaded" with the desired anion. The pyridinium halide solution is then passed through the resin column. The resin captures the halide ions and releases the desired anions into the eluent.

Experimental Protocol: General Synthesis of Pyridinium ILs via AER

Stage 1: Resin Preparation and Loading

-

Swell a strong base anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form) in deionized water.

-

Pack the resin into a chromatography column.

-

To load the desired anion (let's use acetate, OAc⁻, as an example), slowly pass a solution of an acid (e.g., acetic acid) or an ammonium salt (e.g., ammonium acetate) through the column[8].

-

Wash the column thoroughly with deionized water until the eluent is neutral to remove excess acid or salt. The resin is now in the acetate form (Resin-OAc).

Stage 2: Anion Exchange

-

Dissolve the precursor N-alkylpyridinium bromide (e.g., [C₆Py][Br]) in a suitable solvent (e.g., methanol or water).

-

Pass this solution slowly through the prepared Resin-OAc column.

-

The resin will exchange the bromide for acetate: Resin-OAc + [C₆Py][Br] → Resin-Br + [C₆Py][OAc].

-

Collect the eluent containing the high-purity N-hexylpyridinium acetate.

-

Purification and Validation:

-

Remove the solvent from the eluent by rotary evaporation.

-

Dry the final product under high vacuum.

-

The primary advantage of this method is the significantly higher purity, often eliminating the need for extensive washing steps required in metathesis[8][9]. A confirmatory silver nitrate test is still good practice.

-

Visualization of Synthetic Pathways

The choice between these core methodologies can be visualized as a branching workflow.

Caption: Workflow for Pyridinium IL Synthesis via Anion Exchange.

Data Summary and Characterization

Proper characterization is essential to confirm the identity, purity, and properties of the synthesized ionic liquid.

Table 1: Comparison of Anion Exchange Methodologies

| Parameter | Method A: Metathesis | Method B: Anion Exchange Resin (AER) |

| Principle | Precipitation of insoluble salt | Ion chromatography |

| Common Reagents | NaBF₄, KPF₆, Na(OTf), etc.[6] | Strong base resin (OH⁻ form) + desired acid (HY) or salt (NH₄Y)[8] |

| Primary Advantage | Simplicity, scalability | High purity, minimal salt contamination[9] |

| Primary Disadvantage | Halide contamination risk[7] | More laborious setup, resin capacity limits |

| Best Suited For | Water-insoluble ILs where washing is effective | High-purity applications (electrochemistry), water-soluble ILs |

Essential Characterization Techniques

-

Structural Confirmation:

-

NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the cation and successful anion exchange through shifts in proton and carbon signals, especially those adjacent to the nitrogen atom[6].

-

FT-IR Spectroscopy: Verifies the presence of functional groups associated with the new anion.

-

Mass Spectrometry (MS): Confirms the mass of the pyridinium cation.

-

-

Thermal Properties:

The logical relationship between synthesis choices and final product quality is paramount.

Caption: Logic of Synthesis: Inputs vs. Quality Outcomes.

Conclusion and Future Outlook

The is a highly adaptable process. While direct metathesis offers a rapid and scalable route, the challenge of residual halide impurities necessitates rigorous purification and validation. For applications demanding the highest purity, anion exchange resin chromatography presents a superior, albeit more technically involved, alternative. By understanding the causal links between precursor quality, methodological choice, and purification rigor, researchers can confidently and reproducibly synthesize task-specific pyridinium ionic liquids tailored to the demanding standards of modern scientific research.

References

- Oktavianus Cipta, Anita Alni, et al. (2021).

- Reinste Nano Ventures Pvt Ltd. Pyridinium-Based Ionic Liquids. Hiyka. [Link]

- Longdom Publishing. Solvent Properties of Pyridinium Ionic Liquids. Biochemistry & Pharmacology: Open Access. [Link]

- Oktavianus Cipta, Anita Alni, et al. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Institutes of Health (NIH). [Link]

- Imen Ben Salem, et al. (2017). Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. Molecules. [Link]

- M. J. C. Bonhote, et al. (2005). Imidazolium ionic liquids: A simple anion exchange protocol. Green Chemistry. [Link]

- BASF SE. (2015). Process for preparing ionic liquids by anion exchange.

- ResearchGate. Imidazolium ionic liquids: A simple anion exchange protocol | Request PDF. [Link]

- S. P. M. Ventura, et al. (2019).

- ResearchG

- Viacheslav Zgonnik, et al. (2012).

- ResearchGate. Synthesis of butyl pyridinium-based ionic liquids. [Link]

- Taylor & Francis Online. (2023).

- Rabia Hassan, et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. hiyka.com [hiyka.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Multi-Nuclear NMR Approach to the Comprehensive Characterization of 1-Hexylpyridinium Hexafluorophosphate

An In-depth Technical Guide for Scientists and Researchers

Abstract

1-Hexylpyridinium hexafluorophosphate ([C6Py][PF6]) is an ionic liquid (IL) with significant potential in various chemical applications. Its utility is fundamentally linked to its structural integrity and purity. This guide provides a comprehensive, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the unambiguous characterization of [C6Py][PF6]. We delve into the practical and theoretical aspects of ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy, offering a self-validating system for structural elucidation. This document serves as a field-proven guide for researchers, explaining not just the procedural steps but the scientific rationale behind them, ensuring accurate and reproducible results.

Introduction: The Need for Rigorous Characterization

Ionic liquids (ILs) are salts with melting points below 100 °C, often possessing unique physicochemical properties like low vapor pressure, high thermal stability, and tunable solvency.[1] this compound, composed of a 1-hexylpyridinium cation ([C6Py]⁺) and a hexafluorophosphate anion ([PF6]⁻), is a representative example. The precise structure and purity of this IL are paramount as even minor impurities can significantly alter its performance in applications ranging from synthesis to electrochemistry.

NMR spectroscopy is the definitive analytical tool for the structural analysis of ILs. Its power lies in its ability to probe the local chemical environment of specific atomic nuclei. For a compound like [C6Py][PF6], a multi-pronged approach is not just beneficial but essential. ¹H and ¹³C NMR are used to elucidate the structure of the organic cation, while ¹⁹F and ³¹P NMR provide a clear and unmistakable signature for the inorganic [PF6]⁻ anion.[2] This guide outlines the complete workflow, from sample preparation to the integrated analysis of four distinct NMR experiments, to provide a holistic and validated characterization.

Experimental Protocol: A Foundation for Quality Data

The quality of NMR data is intrinsically tied to the quality of the sample preparation and the parameters of the experiment.

Sample Preparation

A meticulously prepared sample is the first step towards a high-resolution spectrum.

Methodology:

-

Material Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, Chloroform-d, or DMSO-d₆).[3] The choice of solvent is critical; it must dissolve the IL without reacting with it, and its residual proton signals should not overlap with key analyte signals.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the ionic liquid. A clear, homogenous solution is required.

-

Filtering (If Necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3][4] Solid impurities will degrade the spectral resolution by disrupting the magnetic field homogeneity.

-

Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to be properly positioned within the instrument's detection coil.[5]

Expert Insight: The viscosity of ionic liquids can lead to broader NMR signals. While using a sufficient amount of solvent helps, gentle heating of the sample may be employed to improve lineshape if needed, provided the IL is thermally stable under those conditions.[3]

NMR Data Acquisition

Acquisition parameters should be optimized for each nucleus to obtain high-quality spectra. The experiments are typically performed on a 400 or 500 MHz NMR spectrometer.[6]

-

¹H NMR: A standard single-pulse experiment is sufficient. A sufficient relaxation delay (e.g., 5 seconds) ensures full magnetization recovery for accurate integration.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum of singlets, simplifying interpretation. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: This is a highly sensitive nucleus. A simple pulse-acquire sequence is generally sufficient. No external standard is typically needed as the chemical shift can be referenced internally if the spectrometer is properly calibrated.

-

³¹P NMR: Proton decoupling is often used to simplify the spectrum, although it is not strictly necessary for characterizing the [PF6]⁻ anion. The characteristic septet is the key diagnostic feature.

Spectral Analysis and Structural Elucidation

The core of the characterization lies in the detailed interpretation of each spectrum. The data presented here are typical and may vary slightly based on solvent and concentration.

The Cation: ¹H and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra provide a detailed map of the 1-hexylpyridinium cation's carbon-hydrogen framework.

The ¹H NMR spectrum reveals the distinct electronic environments of the protons on the pyridinium ring and the attached hexyl chain. Protons on the aromatic pyridinium ring are significantly deshielded (shifted downfield) due to the ring current effect and the positive charge on the nitrogen atom.[7][8]

| Assignment (Label) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~8.8 - 9.2 | Doublet (d) | 2H |

| H-4 | ~8.4 - 8.6 | Triplet (t) | 1H |

| H-3, H-5 | ~8.0 - 8.2 | Triplet (t) | 2H |

| H-α | ~4.5 - 4.7 | Triplet (t) | 2H |

| H-β | ~1.9 - 2.1 | Multiplet (m) | 2H |

| H-γ, H-δ, H-ε | ~1.2 - 1.4 | Multiplet (m) | 6H |

| H-ζ | ~0.8 - 0.9 | Triplet (t) | 3H |

Table 1: Proton NMR assignments for the 1-hexylpyridinium cation.

Causality in Chemical Shifts: The protons ortho to the nitrogen (H-2, H-6) are the most deshielded due to the powerful inductive effect of the positively charged nitrogen. The N-alkyl protons (H-α) are also significantly downfield as they are directly attached to the electron-deficient ring system. The remaining aliphatic protons of the hexyl chain show typical chemical shifts for an alkyl group.[9]

The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the cation. Similar to the proton spectrum, the carbons of the pyridinium ring are found downfield.[10]

| Assignment (Label) | Approx. Chemical Shift (δ, ppm) |

| C-2, C-6 | ~145.5 |

| C-4 | ~144.5 |

| C-3, C-5 | ~128.0 |

| C-α | ~61.5 |

| C-β | ~31.5 |

| C-γ | ~31.0 |

| C-δ | ~26.0 |

| C-ε | ~22.5 |

| C-ζ | ~14.0 |

Table 2: Carbon-13 NMR assignments for the 1-hexylpyridinium cation.

Diagram of the 1-Hexylpyridinium Cation

Caption: Structure of the 1-hexylpyridinium cation with atom labeling.

The Anion: ¹⁹F and ³¹P NMR Cross-Validation

The combination of ¹⁹F and ³¹P NMR provides an elegant and self-validating confirmation of the hexafluorophosphate anion. This is a classic example of using heteronuclear coupling to confirm structure.

Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, its NMR spectrum is easily acquired.[11] For the [PF6]⁻ anion, all six fluorine atoms are chemically and magnetically equivalent. They are coupled to a single phosphorus-31 nucleus (also 100% abundant, I = ½). This coupling splits the ¹⁹F signal into a sharp doublet.

-

Expected Signal: A doublet centered around δ ≈ -71 to -73 ppm .

-

Coupling Constant: A large one-bond coupling constant, ¹J(P,F) ≈ 710 Hz .[12]

The ³¹P NMR spectrum provides the complementary view. The single phosphorus nucleus is coupled to six equivalent fluorine-19 nuclei (I = ½). According to the n+1 rule (where n=6), this coupling splits the ³¹P signal into a septet (a pattern of 7 lines) with a characteristic 1:6:15:20:15:6:1 intensity ratio.[13]

-

Expected Signal: A septet centered around δ ≈ -144 ppm .[4][12]

-

Coupling Constant: The same ¹J(P,F) ≈ 710 Hz observed in the ¹⁹F spectrum.[12]

Trustworthiness through Cross-Validation: The observation of a doublet in the ¹⁹F NMR and a septet in the ³¹P NMR, both with the exact same coupling constant, provides unequivocal proof of the P-F bonding and the octahedral geometry of the [PF6]⁻ anion. Any significant deviation from this pattern would indicate the presence of impurities or decomposition products (e.g., hydrolysis to form difluorophosphate species).[13]

| Nucleus | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹J(P,F)) |

| ¹⁹F | -71 | Doublet (d) | ~710 Hz |

| ³¹P | -144 | Septet (sept) | ~710 Hz |

Table 3: NMR data for the hexafluorophosphate anion.

Integrated Characterization Workflow

The logical flow of the characterization process ensures all aspects of the ionic liquid's structure are confirmed.

Sources

- 1. researchgate.net [researchgate.net]